molecular formula C21H18BrNO5S B3001372 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 421569-56-4

6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Cat. No. B3001372
CAS RN: 421569-56-4
M. Wt: 476.34
InChI Key: SNLRIJFJXTZUAN-UHFFFAOYSA-N
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Description

The compound "6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one" is a chemically synthesized molecule that appears to be related to a class of compounds that include thiazole derivatives and chromen-2-ones. These compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related thiazole derivatives has been described in the literature. For instance, 2-bromo-1-(3,4-dimethylphenyl)ethanone was used as a starting material to prepare various thiazole derivatives through reactions with different reagents . Additionally, hydrazonoyl bromides have been utilized to synthesize compounds such as 2-(5-imino-4-aryl-4,5-dihydro-[1,3,4]-thiadiazole-2-(carbonyl)benzo[f]chromen-2-one . These methods often involve elemental analysis, IR, 1H-NMR, and mass spectral analysis to confirm the structures of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of a related compound, (E)-6-Bromo-3-{2-[2-(2-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one, has been analyzed, revealing that the molecule adopts an E configuration around the central C=N double bond. The chromene and thiazole rings are approximately planar, and the molecule exhibits intramolecular hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of related compounds has been explored, with aryl 2-bromobenzoates and aryl 3-bromoacrylates being cyclized under microwave irradiation to yield 6H-benzo[c]chromen-6-ones and 2H-chromen-2-ones, respectively . These reactions typically occur in the presence of a base such as K2CO3 and are performed in dimethylformamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit interesting properties such as planarity, hydrogen bonding, and π-π interactions, which can influence their solubility, stability, and reactivity . The presence of bromine and other substituents in the molecule can also affect its density, melting point, and other physical characteristics.

Scientific Research Applications

Anticancer Potential

6-bromo-2H-chromen-2-one derivatives, including those with thiazolidine moieties, have been studied for their potential as anticancer agents. A study by Azizmohammadi et al. (2013) found that certain derivatives exhibit inhibitory effects on the viability of cancer cells, indicating their potential use in cancer treatment. Hydantoin derivative 6o, with a 6-bromo-2-methyl-2H-chromene substructure, showed notable cytotoxicity, comparable to cisplatin, a standard anticancer agent (Azizmohammadi et al., 2013).

Antimicrobial Activity

Compounds with 6-bromo-2H-chromen-2-one structures have demonstrated antibacterial activity. Abdel-Aziem et al. (2021) synthesized derivatives that showed strong inhibition activity against certain bacteria, including Enterococcus faecalis and Pseudomonas aeruginosa (Abdel-Aziem et al., 2021). Similarly, Vijesh et al. (2010) reported that some derivatives exhibited significant antibacterial activity against various microorganisms (Vijesh et al., 2010).

DNA Interaction Studies

Saxena and Das (2016) explored the electrochemical behavior of 6-bromo-2H-chromen-2-one derivatives and their interaction with DNA. They discovered that these compounds interact with DNA via electrostatic mode, potentially leading to DNA denaturation (Saxena & Das, 2016).

properties

IUPAC Name

6-bromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO5S/c1-26-14-4-6-18(27-2)15(11-14)20-23(7-8-29-20)19(24)16-10-12-9-13(22)3-5-17(12)28-21(16)25/h3-6,9-11,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLRIJFJXTZUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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